3-Tert-butyl-4-(chloromethyl)-1,2-oxazole
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Overview
Description
3-Tert-butyl-4-(chloromethyl)-1,2-oxazole: is an organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The tert-butyl group and chloromethyl group attached to the oxazole ring confer unique chemical properties to this compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-4-(chloromethyl)-1,2-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl acetoacetate with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to form the oxazole ring. The chloromethyl group can be introduced via chloromethylation reactions using formaldehyde and hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactivity of the chloromethyl group and the potential hazards associated with the reagents used.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloromethyl group in 3-Tert-butyl-4-(chloromethyl)-1,2-oxazole can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of corresponding saturated heterocycles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
- Substitution reactions yield various substituted oxazoles.
- Oxidation reactions produce hydroxylated or carbonylated derivatives.
- Reduction reactions result in saturated heterocycles.
Scientific Research Applications
Chemistry: 3-Tert-butyl-4-(chloromethyl)-1,2-oxazole is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine: Research into the medicinal applications of this compound focuses on its potential as a precursor to drugs targeting specific biological pathways. Its unique structure allows for the design of molecules with high specificity and efficacy.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science applications. Its derivatives can be incorporated into polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-4-(chloromethyl)-1,2-oxazole and its derivatives depends on their specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to inhibition or modification of biological activity. The tert-butyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
3-Tert-butyl-4-(chloromethyl)pyridine: Similar in structure but with a pyridine ring instead of an oxazole ring.
3-Tert-butyl-4-hydroxyanisole: Contains a hydroxyl group instead of a chloromethyl group.
3-Tert-butyl-4-methoxyphenol: Similar in structure but with a methoxy group instead of a chloromethyl group.
Uniqueness: 3-Tert-butyl-4-(chloromethyl)-1,2-oxazole is unique due to the presence of both the tert-butyl and chloromethyl groups on the oxazole ring. This combination of functional groups imparts distinct reactivity and properties, making it a versatile compound in synthetic chemistry and various applications.
Properties
IUPAC Name |
3-tert-butyl-4-(chloromethyl)-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO/c1-8(2,3)7-6(4-9)5-11-10-7/h5H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILCANFCNZPHHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC=C1CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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